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Compound of Interest

Compound Name: ML0OO05

Cat. No.: B1663241

This document provides a comprehensive technical overview of the enzymatic properties and
substrate specificity of ML-005, a novel esterase identified through functional metaproteomics.
[1][2] The information is intended for researchers, scientists, and professionals in drug
development and biotechnology who are interested in the characterization and application of
lipolytic enzymes.

Introduction to ML-005

ML-005 is a lipolytic enzyme classified as a carboxylesterase (EC 3.1.1.1).[1] It was discovered
via a functional metaproteomics approach and subsequently expressed heterologously in E.
coli for detailed biochemical characterization.[1][3] Like other lipolytic enzymes, ML-005
catalyzes the cleavage of carboxyl esters.[1] Structural and mutagenesis studies have
identified the catalytic triad essential for its enzymatic activity to be composed of Serine-99,
Aspartic Acid-164, and Histidine-191.[1][2] The enzyme exhibits optimal activity under neutral to
alkaline conditions (pH 8.0) and at a temperature of 45°C.[1]

Substrate Specificity and Kinetic Profile

The substrate specificity of ML-005 was evaluated using a panel of p-nitrophenyl (pNP) esters
with varying acyl chain lengths. The enzyme demonstrates a distinct preference for short-chain
substrates.

ML-005's activity is highest with p-nitrophenyl butyrate (C4), which is considered its preferred
substrate. The relative activity decreases significantly as the acyl chain length increases,
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indicating a well-defined substrate-binding pocket optimized for shorter fatty acid esters.[1][2]

Substrate (p-Nitrophenyl

Ester) Acyl Chain Length Relative Activity (%)
p-Nitrophenyl butyrate C4 100

p-Nitrophenyl octanoate C8 ~66

Longer-chain pNP esters >C8 Significantly Reduced

Table 1: Relative activity of ML-
005 with p-nitrophenyl esters

of varying acyl chain lengths.

[1](2]

The kinetic parameters of ML-005 were determined using its preferred substrate, p-nitrophenyl
butyrate, under optimal assay conditions (pH 8.0, 45°C).[1][3]

Parameter Value Unit
Vmax (Maximum Velocity) 59.8 pUM/min
Km (Michaelis Constant) 137.9 UM
kcat (Turnover Number) 26 s-1
kcat/Km (Catalytic Efficiency) 1.88 x 105 M-1s-1

Table 2: Michaelis-Menten
kinetic parameters for ML-005
with p-nitrophenyl butyrate as
the substrate.[1][3]

Experimental Protocols and Workflows

The characterization of ML-005 involved standard biochemical assays to determine its activity

and substrate preference.
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The overall process for characterizing the ML-005 enzyme is depicted below. This workflow
begins with the expression and purification of the enzyme, followed by activity screening and
detailed kinetic analysis.
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Workflow for ML-005 characterization.
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This protocol describes a continuous spectrophotometric assay for measuring the esterase

activity of ML-005 using p-nitrophenyl esters. The cleavage of the pNP-ester by the enzyme

releases p-nitrophenolate, which can be monitored by measuring the absorbance increase at
405-410 nm.

. Reagents and Buffers:

Assay Buffer: 50 mM Tris-HCI, pH 8.0.

Enzyme Stock Solution: Purified ML-005 diluted to a working concentration (e.g., 1-10
pg/mL) in cold Assay Buffer.

Substrate Stock Solution: 100 mM p-nitrophenyl butyrate (or other pNP-ester) in DMSO or
ethanol.

. Assay Procedure:

Prepare substrate working solutions by diluting the stock solution in the Assay Buffer to
various final concentrations (e.g., for kinetics: 10 uM to 500 uM).
Set up the reaction in a 96-well microplate or a cuvette. For a 200 pL final reaction volume:

180 pL of substrate working solution.
Pre-incubate at 45°C for 5 minutes.

Initiate the reaction by adding 20 L of the enzyme working solution.

Immediately place the plate/cuvette in a spectrophotometer pre-heated to 45°C.

Monitor the increase in absorbance at 410 nm continuously for 5-10 minutes, taking readings
every 30 seconds.

. Data Analysis:

Determine the initial reaction velocity (Vo) from the linear portion of the absorbance vs. time
plot.

Convert the rate (AAbs/min) to concentration/min (uM/min) using the Beer-Lambert law (A =
ecl), with the molar extinction coefficient (€) of p-nitrophenolate at pH 8.0.

For kinetic analysis, plot the initial velocities against the corresponding substrate
concentrations and fit the data to the Michaelis-Menten equation using non-linear regression
to determine Km and Vmax.

Logical Relationships in Catalysis
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The catalytic activity of ML-005 is dependent on its structural integrity, specifically the spatial
arrangement of its catalytic triad residues. The mutation of any of these key residues results in
a near-complete loss of function.

Catalytic Triad Residues

Site-Directed
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Mutagenesis
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Ester Hydrolysis

Click to download full resolution via product page

Dependence of ML-005 activity on its catalytic triad.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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